molecular formula C8H5F2N3S B3117775 5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 226983-52-4

5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B3117775
CAS No.: 226983-52-4
M. Wt: 213.21 g/mol
InChI Key: HNPMXVJEOKPEIH-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a 3,4-difluorophenyl group at position 5 and an amine group at position 2. Thiadiazoles are heterocyclic compounds with a sulfur atom and two nitrogen atoms in a five-membered ring. These compounds exhibit diverse biological activities, including anticancer, antimicrobial, and insecticidal properties, attributed to their ability to interact with biological targets through hydrogen bonding, π-π stacking, and electronic effects .

The 3,4-difluorophenyl substituent introduces electron-withdrawing fluorine atoms at meta and para positions on the phenyl ring, which may enhance metabolic stability and influence binding affinity to enzymes or receptors. The molecular formula is C₈H₅F₂N₃S (molecular weight: 213.205), with a logP of 1.645, indicating moderate lipophilicity .

Properties

IUPAC Name

5-(3,4-difluorophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3S/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPMXVJEOKPEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-difluoroaniline with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted thiadiazoles with various functional groups.

Scientific Research Applications

5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine
  • Substituents : Fluorine at positions 2 and 6 on the phenyl ring.
  • Molecular Weight : 213.2 (identical to the target compound).
  • logP : 1.645 .
  • Key Differences : The 2,6-difluoro substitution creates a sterically hindered and symmetric structure compared to the asymmetric 3,4-difluoro analog. This may reduce intermolecular interactions in crystal packing or receptor binding .
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
  • Substituents : Single fluorine at position 3.
  • Molecular Weight : 183.17.
  • logP : 1.23 .
  • Reported to exhibit insecticidal and fungicidal activities .
5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine
  • Substituents : Ethyl group at position 4.
  • Molecular Weight : 205.26.
  • logP : 2.1 .
  • Key Differences : The electron-donating ethyl group increases lipophilicity (higher logP), which may improve membrane permeability but reduce metabolic stability compared to fluorine-substituted analogs .

Structural and Crystallographic Insights

  • Crystal Packing : The 3,4-diF analog may exhibit distinct hydrogen-bonding networks compared to 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, where N–H···N interactions form 2D supramolecular structures .
  • Dihedral Angles : In 5-(3-fluorophenyl)-..., the thiadiazole and phenyl rings form dihedral angles of ~18–30°, influencing molecular stacking and solubility .

Biological Activity

5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its chemical structure can be represented as follows:

  • Chemical Formula : C8H6F2N4S
  • CAS Number : 1339104-78-7

1. Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazoles exhibit notable antimicrobial properties. A review highlighted that 2-amino-1,3,4-thiadiazole derivatives show significant activity against various bacterial strains, including Salmonella typhi and E. coli . The introduction of the difluorophenyl group in this compound enhances its antimicrobial potency.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
This compoundE. coli1562.5
2-Amino-1,3,4-thiadiazoleSalmonella typhi1950

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential. Studies indicate that thiadiazole derivatives can modulate inflammatory pathways and reduce cytokine production. For instance, compounds with similar structures have shown efficacy in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

3. Anticancer Activity

Recent investigations into the anticancer properties of thiadiazole derivatives suggest promising results. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and p53 pathway modulation .

Table 2: Anticancer Activity Overview

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
This compoundMCF-7 (Breast)10Apoptosis induction via caspases
Thiadiazole DerivativeU-937 (Monocytic Leukemia)12p53 pathway activation

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in various biological assays:

  • Study on Renal Protection : A study demonstrated that certain thiadiazole compounds protect renal tissues from ischemia-reperfusion injury by reducing apoptosis markers and enhancing cell viability .
  • Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, derivatives were tested against multiple strains with promising results indicating their potential as new antibacterial agents .

Q & A

Q. What are the standard synthetic methodologies for preparing 5-(3,4-difluorophenyl)-1,3,4-thiadiazol-2-amine and its analogs?

The synthesis typically involves cyclization reactions using thiosemicarbazide derivatives and fluorinated aromatic precursors. For example, POCl₃-mediated reflux (90°C, 3 hours) with N-phenylthiosemicarbazide and a fluorinated carboxylic acid derivative is a common approach. The product is precipitated by pH adjustment (8–9 with ammonia) and recrystallized from DMSO/water mixtures . Modifications to the aryl group (e.g., 3,4-difluorophenyl) require careful selection of fluorinated starting materials to avoid side reactions.

Q. How can researchers screen the biological activity of this compound?

Biological screening often involves in vitro assays for antimicrobial, antifungal, or anticancer activity. For instance:

  • Anticancer assays : Cell viability tests (e.g., MTT assay) using cancer cell lines, with IC₅₀ calculations.
  • Antioxidant activity : DPPH radical scavenging assays to quantify free radical inhibition .
  • Antimicrobial screening : Disk diffusion or microdilution methods against bacterial/fungal strains. Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility.

Q. What analytical techniques are used to assess purity and structural integrity?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity.
  • LC-MS : Electrospray ionization (ESI) for molecular weight confirmation.
  • NMR : ¹H/¹³C NMR to verify substituent positions and aromatic fluorine patterns .
  • Elemental analysis : Combustion analysis for C, H, N, S content validation.

Q. What safety protocols are recommended for handling this compound?

  • Use fume hoods and personal protective equipment (gloves, lab coats) due to potential toxicity.
  • Waste must be segregated and treated by certified hazardous waste management services to prevent environmental contamination .
  • Monitor for fluorinated byproducts, which may require specialized disposal.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and structural properties of this thiadiazole derivative?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and predict vibrational frequencies, HOMO-LUMO gaps, and electrostatic potential surfaces. These models correlate with experimental X-ray crystallography data (e.g., bond lengths, angles) and guide structure-activity relationship (SAR) studies . For example, fluorination at the 3,4-positions increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions.

Q. What strategies resolve contradictions between predicted and experimental biological activity data?

  • Meta-analysis : Compare results across multiple assays (e.g., anticancer vs. antioxidant) to identify context-dependent effects.
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) to explain discrepancies between in silico predictions and cell-based assays.
  • Dose optimization : Re-evaluate activity at non-toxic concentrations, as high doses may induce non-specific effects .

Q. How can derivatization of the thiadiazole core enhance pharmacological properties?

  • Functionalization at C-5 : Introduce sulfanylmethyl or aryl groups via nucleophilic substitution (e.g., using benzyl thiols) to modulate lipophilicity .
  • N-2 modifications : Alkylation or acylation to improve metabolic stability.
  • Hybrid molecules : Conjugation with indole or pyridine moieties to exploit dual-target mechanisms . Reaction conditions (solvent, catalyst) must be optimized using design of experiments (DoE) methodologies.

Q. What experimental designs validate the mechanistic role of this compound in apoptosis or enzyme inhibition?

  • Flow cytometry : Annexin V/PI staining to quantify apoptotic cells.
  • Western blotting : Measure caspase-3/9 activation or Bcl-2/Bax ratios.
  • Enzyme kinetics : Competitive inhibition assays (e.g., Lineweaver-Burk plots) for target enzymes (e.g., topoisomerases) . Controls must include positive (e.g., staurosporine) and negative (vehicle-only) groups.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(3,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.